molecular formula C10H11ClO3S B571512 (4-Cyclopropoxyphenyl)methanesulfonyl chloride CAS No. 1394934-98-5

(4-Cyclopropoxyphenyl)methanesulfonyl chloride

Cat. No. B571512
M. Wt: 246.705
InChI Key: JYHMUGHKMBUCRO-UHFFFAOYSA-N
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Description

“(4-Cyclopropoxyphenyl)methanesulfonyl Chloride” is a derivative of Ethyl Paraben , an antimicrobial agent used in cosmetic products . It has a molecular weight of 246.71 and a molecular formula of C10H11ClO3S .


Molecular Structure Analysis

The molecular structure of “(4-Cyclopropoxyphenyl)methanesulfonyl Chloride” consists of a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms . This whole unit, called the mesyl group, is bound to a single chlorine (Cl) atom .


Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

Methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It has a molar mass of 114.54 g·mol −1, a density of 1.480 g/cm 3, a melting point of −32 °C, and a boiling point of 161 °C .

Safety And Hazards

Methanesulfonyl chloride is corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and respiratory protection when handling this compound .

Future Directions

“(4-Cyclopropoxyphenyl)methanesulfonyl Chloride” is currently available for purchase for pharmaceutical testing , indicating its potential use in the development of new drugs or treatments.

properties

IUPAC Name

(4-cyclopropyloxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHMUGHKMBUCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropoxyphenyl)methanesulfonyl chloride

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